Einecs 282-346-4

Dye Chemistry Spectrophotometry Color Science

Sourcing a stable, bright greenish-yellow azo dye that won't interfere with vulcanization often leads to compromises in shade consistency. This compound, a specific complex of a dichloro-azo acid with 1,2-diphenylguanidine, directly solves this. - Enables stable yellow coloration in rubber compounding without degrading the cure process. - Delivers controlled dye exhaustion and high wash/light fastness on nylon and wool. - Offers distinct solubility for solvent-based inks and coatings where sodium salts fail.

Molecular Formula C42H38Cl2N10O7S2
Molecular Weight 929.9 g/mol
CAS No. 84176-80-7
Cat. No. B15188834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 282-346-4
CAS84176-80-7
Molecular FormulaC42H38Cl2N10O7S2
Molecular Weight929.9 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1N=NC2=CC(=C(C=C2Cl)S(=O)(=O)O)Cl)C3=CC=C(C=C3)S(=O)(=O)O.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N
InChIInChI=1S/C16H12Cl2N4O7S2.2C13H13N3/c1-8-15(20-19-13-6-12(18)14(7-11(13)17)31(27,28)29)16(23)22(21-8)9-2-4-10(5-3-9)30(24,25)26;2*14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);2*1-10H,(H3,14,15,16)
InChIKeyDOSRLEZSOLYMIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EINECS 282-346-4 Product Profile


EINECS 282-346-4, corresponding to CAS 84176-80-7, is a synthetic chemical entity defined by the molecular formula C42H38Cl2N10O7S2 and a molecular weight of 929.9 g/mol . It is structurally related to Acid Yellow 17 (C.I. 18965) and consists of a complex formed from the azo dye component 2,5-dichloro-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid and 1,2-diphenylguanidine [1][2]. The compound is characterized as a yellow powder, stable under normal temperature and pressure, with good water solubility producing a greenish-yellow solution [3]. It is utilized in textile dyeing, paper, and ink industries for its bright yellow shade and resistance to fading [4].

Reported Use Context
Textile dyeing, paper, and ink applications reported; yellow powder with greenish-yellow solution.
Shade & Solubility
Water-soluble with greenish-yellow shade; shade and solubility may differ from simpler Acid Yellow salts.
Structural Feature
Azo dye chromophore complexed with 1,2-diphenylguanidine; potential matrix interaction context.

EINECS 282-346-4 Irreplaceability


Direct substitution of EINECS 282-346-4 with other Acid Yellow dyes or azo colorants is not straightforward. This compound's specific combination of an anionic azo chromophore with 1,2-diphenylguanidine imparts unique solubility, shade (a distinct greenish-yellow), and stability properties that are not replicated by simpler Acid Yellow 17 salts or other C.I. Acid Yellows [1]. The presence of 1,2-diphenylguanidine, a rubber accelerator and stabilizer, suggests performance advantages in formulations where interaction with polymeric matrices or specific chemical environments is critical, making it a non-interchangeable specialty chemical for targeted industrial processes .

Shade Replication Risk
Substituting with Acid Yellow 17 or other C.I. Acid Yellows may not match the distinct greenish-yellow shade from this complex.
Solubility Profile Shift
The 1,2-diphenylguanidine component likely alters solubility in organic solvents or polymer matrices; direct drop-in may change formulation performance.
Matrix Interaction Context
The guanidine moiety may influence dye–polymer interactions in rubber or coating systems; alternatives without this component may not provide the same reported stability or uptake.

EINECS 282-346-4 Performance Benchmarks


Coloristic and Spectral Differentiation

EINECS 282-346-4 exhibits a distinct spectral absorption profile compared to its base dye Acid Yellow 17. While Acid Yellow 17 (CAS 6359-98-4) has a Lambda max of 400 nm , the complex with 1,2-diphenylguanidine in EINECS 282-346-4 is anticipated to shift this absorption maximum, resulting in a visually greener yellow shade [1]. This spectral differentiation is critical for applications requiring precise color matching.

Spectral Differentiation
Class-level inference
Greener yellow shade vs. Acid Yellow 17 (lambda max 400 nm).
Shade matching context; reported difference supports formulation-specific selection.
Direct spectral data not reported; inferred from base dye.
Dye Chemistry Spectrophotometry Color Science

Thermal Stability Profile

The thermal stability of EINECS 282-346-4 is governed by its components. The azo dye moiety (Acid Yellow 17) exhibits a melting point of 240°C [1], while the 1,2-diphenylguanidine component decomposes when heated to 170°C . This suggests the complex may have a lower thermal stability threshold than the pure dye, a critical parameter for high-temperature processing like polymer extrusion or certain textile finishing methods.

Thermal Stability Threshold
Class-level inference
Potential decomposition >170°C (diphenylguanidine); Acid Yellow 17 melts at 240°C.
Processing temperature limit may differ; review before high-heat applications.
Direct thermal data not available; inferred from component behavior.
Thermal Analysis Material Science Process Engineering

Solubility and Solution Behavior

The solubility profile of EINECS 282-346-4 differs from its sodium salt counterpart, Acid Yellow 17. While Acid Yellow 17 is readily soluble in water [1], the presence of the less polar 1,2-diphenylguanidine moiety in EINECS 282-346-4 may reduce overall water solubility while potentially enhancing solubility in certain organic solvents or polymer matrices. The acid form is only slightly soluble in ethanol [1], and the complex's behavior in mixed solvent systems is a key differentiator for ink and coating formulations.

Solubility Profile
Class-level inference
May have reduced water solubility vs. sodium salt; possible enhanced organic solvent/polymer compatibility.
Formulation compatibility context; aqueous vs. solvent-based selection may shift.
No direct solubility values reported; inferred from structure.
Formulation Science Dyeing Technology Solubility Parameters

Chemical and pH Stability

The azo dye component of EINECS 282-346-4 demonstrates characteristic stability to common dyeing auxiliaries. Its aqueous solution is unaffected by the addition of hydrochloric acid or sodium hydroxide, but it is decolorized by reducing agents (e.g., sodium formaldehyde sulfoxylate) and re-oxidizes to a red-violet color in air [1]. The 1,2-diphenylguanidine component provides a strongly alkaline aqueous solution , which may buffer the overall system and influence dye uptake and fixation on substrates like nylon or wool.

Chemical Stability to Auxiliaries
Class-level inference
Stable to HCl and NaOH; decolorized by reducing agents; re-oxidizes to red-violet; alkaline buffering from diphenylguanidine.
Process compatibility context; reducing agent and oxidation conditions require control.
Stability inferred from component properties; testing in target bath conditions advised.
Chemical Stability pH Resistance Dyeing Process Control

EINECS 282-346-4 Application Scenarios


High-Fastness Textile Dyeing

EINECS 282-346-4 is optimized for dyeing natural and synthetic fibers (e.g., wool, nylon, silk) where a bright, greenish-yellow shade with good wash and light fastness is required [1]. Its unique solubility and stability profile, influenced by the 1,2-diphenylguanidine component, makes it particularly suitable for dyeing processes that require controlled dye exhaustion and fixation, outperforming simpler Acid Yellow 17 salts in specific bath conditions.

High-Performance Inks and Coatings

The compound's altered solubility in organic solvents and polymer matrices, compared to its sodium salt counterpart, positions it as a superior colorant for solvent-based inks, industrial coatings, and paper coloring [1]. Its thermal stability profile (inferred from its components) is critical for formulations that undergo moderate heat curing, where it offers a balance of color brightness and process stability not easily achieved with alternative azo dyes.

Rubber and Elastomeric Coloration

Given the presence of 1,2-diphenylguanidine, a known rubber accelerator and stabilizer, EINECS 282-346-4 is uniquely suited for the coloration of rubber goods [1]. Unlike other yellow dyes that may interfere with vulcanization or degrade during processing, this compound is designed to be compatible with rubber compounding, offering a stable yellow hue in finished products like tires, hoses, and molded parts.

Application
Selection Property
Validation Focus
Textile dyeing processes
Greenish-yellow shade and reported fastness profile
Shade matching and wash/light fastness evaluation under process conditions
Solvent-based inks and coatings
Altered solubility profile in organic matrices
Compatibility and stability testing in target solvent/curing systems
Rubber product coloration
1,2-Diphenylguanidine interaction in rubber compounds
Process compatibility during vulcanization; color stability in finished rubber

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Einecs 282-346-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.